molecular formula C12H22N2O3 B14497811 N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide CAS No. 63129-88-4

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide

Katalognummer: B14497811
CAS-Nummer: 63129-88-4
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: BPQPFDOLUXTGKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is a chemical compound that belongs to the class of oxirane dicarboxamides This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two butyl groups attached to the nitrogen atoms of the dicarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide can be synthesized through the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H~2~O~2~) and sodium hydroxide (NaOH) or sodium carbonate (Na~2~CO~3~) as the oxidizing agents . This reaction proceeds under mild conditions and yields the desired oxirane-2,3-dicarboxamides in good yields. The reaction involves the formation of peroxycarbiminic acids, which undergo intramolecular oxidation to form the oxirane ring.

Industrial Production Methods

Industrial production methods for N2,N~3~-Dibutyloxirane-2,3-dicarboxamide typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of beta-amino alcohols or other derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxirane derivatives.

    Reduction: Amines or alcohols.

    Substitution: Beta-amino alcohols or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of N2,N~3~-Dibutyloxirane-2,3-dicarboxamide involves its interaction with molecular targets through its oxirane ring and dicarboxamide moiety. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is unique due to its specific structural features, including the presence of an oxirane ring and two butyl groups attached to the nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

63129-88-4

Molekularformel

C12H22N2O3

Molekulargewicht

242.31 g/mol

IUPAC-Name

2-N,3-N-dibutyloxirane-2,3-dicarboxamide

InChI

InChI=1S/C12H22N2O3/c1-3-5-7-13-11(15)9-10(17-9)12(16)14-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16)

InChI-Schlüssel

BPQPFDOLUXTGKN-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)C1C(O1)C(=O)NCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.